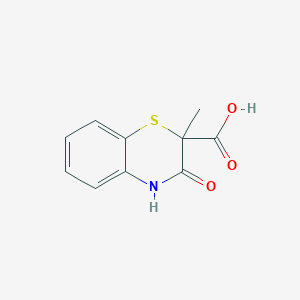

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Vue d'ensemble

Description

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .

Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .Applications De Recherche Scientifique

Synthesis of 1,4-Benzothiazin-2-yl Derivatives

The compound 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives by reacting 2-chloro-1,4-benzothiazin-3-ones with ‘push–pull’ enamines. This reaction led to the formation of a range of benzothiazin-2-yl derivatives, showcasing the compound’s potential in synthetic chemistry as a precursor for various derivatives (Nazarenko et al., 2008).

Precursor for Antiosteoarthritis Agents

Synthesis from Saccharin Sodium Salt

Vidal et al. (2006) reported a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was then used as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid are currently unknown. This compound is a derivative of the 1,4-benzothiazine class of chemicals , which have been found to exhibit a range of pharmacological activities, suggesting that they may interact with multiple targets.

Mode of Action

Other 1,4-benzothiazine derivatives have been found to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Given the broad range of activities exhibited by other 1,4-benzothiazine derivatives , it is likely that this compound may interact with multiple pathways.

Result of Action

Other 1,4-benzothiazine derivatives have been found to exhibit a range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at a temperature between 2 and 8 degrees Celsius .

Propriétés

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBGIVEDGJSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)

![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B500723.png)

![2-tert-butyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B500725.png)

![4-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B500726.png)

![2-cyclopropyl-4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500733.png)

![2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B500738.png)

![6-ethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B500743.png)

![1-(4-methylphenyl)-5-[5-(2-methylphenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B500744.png)